molecular formula C22H26N2O2S B6112844 N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide

N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide

Cat. No. B6112844
M. Wt: 382.5 g/mol
InChI Key: GKNPJXDNMNLIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the 1970s and has been the subject of scientific research ever since. DMMDA-2 is a potent hallucinogenic compound and has been studied for its potential therapeutic applications in the treatment of various mental health disorders.

Mechanism of Action

N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to these receptors and alters the activity of certain neural pathways, leading to changes in perception, mood, and cognition.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective hallucinogenic compound that can be used to study the effects of serotonin receptor activation on neural activity. However, it also has several limitations, including its potential for abuse and its potential to produce adverse side effects in humans.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide. One area of focus is the development of new therapeutic applications for the compound in the treatment of mental health disorders. Another area of research is the study of the compound's effects on neural plasticity and its potential for use in cognitive enhancement. Additionally, further research is needed to fully understand the long-term effects of N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide use and its potential for addiction and abuse.

Synthesis Methods

N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of piperidine with 3,4-dimethylbenzaldehyde, followed by the addition of 2-(methylthio)benzoyl chloride. The resulting product is then purified using various chromatography techniques to obtain the final compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide has been studied extensively in the field of neuroscience and has shown promising results in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder. It has been found to have a similar mechanism of action to other psychoactive substances such as LSD and psilocybin.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2-methylsulfanylbenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-15-10-11-18(13-16(15)2)23-22(26)24-12-6-7-17(14-24)21(25)19-8-4-5-9-20(19)27-3/h4-5,8-11,13,17H,6-7,12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNPJXDNMNLIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)C(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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